molecular formula C32H34P2 B1601714 (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane CAS No. 70223-77-7

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

Cat. No.: B1601714
CAS No.: 70223-77-7
M. Wt: 480.6 g/mol
InChI Key: UZHMFQJEUXFZSS-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with diphenylphosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as tetrahydrofuran or toluene. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the production of high-quality ligand suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The ligand can participate in substitution reactions, where one of the diphenylphosphinomethyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is widely used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Some of its applications include:

    Chemistry: Used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: Employed in the synthesis of chiral pharmaceuticals and biologically active compounds.

    Medicine: Utilized in the development of drugs with specific enantiomeric forms to improve efficacy and reduce side effects.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
  • (S,S)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
  • (R,R)-1,2-Bis(diphenylphosphino)ethane

Uniqueness

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is unique due to its specific chiral configuration, which allows it to induce high enantioselectivity in catalytic reactions. This property makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is crucial.

Properties

IUPAC Name

[(1S,2S)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMFQJEUXFZSS-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505183
Record name [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70223-77-7
Record name [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Reactant of Route 2
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Reactant of Route 3
Reactant of Route 3
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Reactant of Route 4
Reactant of Route 4
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Reactant of Route 5
Reactant of Route 5
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Reactant of Route 6
Reactant of Route 6
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.